molecular formula C10H14N2 B13043128 (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine

(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine

Cat. No.: B13043128
M. Wt: 162.23 g/mol
InChI Key: LBRBZJUBGVFGGD-VIFPVBQESA-N
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Description

(1S)-Cyclopropyl(3-methyl(2-pyridyl))methylamine is a chiral amine featuring a cyclopropane ring attached to a methylamine group, which is further substituted with a 3-methyl-2-pyridyl moiety.

Characterization typically employs NMR, HRMS, and melting point analysis .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(S)-cyclopropyl-(3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3/t9-/m0/s1

InChI Key

LBRBZJUBGVFGGD-VIFPVBQESA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C2CC2)N

Canonical SMILES

CC1=C(N=CC=C1)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Pyridin-2-yl-methylamine Core Synthesis

The pyridin-2-yl-methylamine scaffold is commonly prepared starting from 2-picoline derivatives. According to patent EP0946546B1, key intermediates such as 1-(6-dioxolan-2-yl-pyridin-2-yl)ethanone are synthesized and then functionalized through Wittig reactions to introduce vinyl groups, which are later cyclopropanated.

  • Wittig Reaction: The aldehyde intermediate (e.g., 1-(6-dioxolan-2-yl-pyridin-2-yl)ethanone) reacts with an ylide derived from methyltriphenylphosphonium bromide in the presence of bases like potassium tert-butoxide or potassium carbonate to form vinyl derivatives.
  • Cyclopropanation: The vinyl pyridine derivatives undergo cyclopropanation by reaction with carbanions derived from trimethylsulfonium iodide, yielding cyclopropane rings fused to the pyridyl system.
  • Hydrolysis: Acetal protecting groups are hydrolyzed under acidic conditions to regenerate aldehydes for further functionalization.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via cyclopropanation of vinyl intermediates. This step is critical for installing the strained cyclopropyl ring adjacent to the pyridyl methylamine.

  • The method involves adding the anion derived from trimethylsulfonium iodide to the vinyl pyridine intermediate, as described in J. Org. Chem. 1973, 38, 3942-3944 and corroborated in patents.
  • The reaction is typically carried out under controlled temperatures and inert atmosphere to ensure high yield and selectivity.

Amination and Stereoselective Control

The amine group is introduced by reductive amination or nucleophilic substitution on the aldehyde or ketone intermediates.

  • Reductive amination with primary or secondary amines (e.g., methylamine or dimethylamine) under reflux in nitrogen atmosphere produces the corresponding amines.
  • The stereochemistry at the cyclopropyl methylene carbon is controlled by using chiral auxiliaries or chiral catalysts during the cyclopropanation or amination steps to obtain the (1S)-enantiomer.

Purification and Isolation

  • After reaction completion, the mixture is cooled, extracted with acid (e.g., 1N HCl), then neutralized with strong base (e.g., 10N NaOH).
  • Organic extraction with ethyl acetate or diethyl ether, washing with water, drying over magnesium sulfate, filtration, and solvent evaporation are standard.
  • Final product isolation is commonly done by distillation under reduced pressure or column chromatography on silica gel using dichloromethane/hexane mixtures.

Experimental Conditions Summary Table

Step Reagents/Conditions Notes
Pyridine derivative synthesis 2-picoline derivatives, Wittig reaction with methyltriphenylphosphonium bromide, K tert-butoxide or K2CO3 Forms vinyl pyridine intermediates
Cyclopropanation Trimethylsulfonium iodide anion, inert atmosphere, controlled temperature Converts vinyl to cyclopropyl ring
Amination Primary/secondary amines (methylamine/dimethylamine), reflux under N2 Reductive amination or nucleophilic substitution
Workup and purification Acid-base extraction, organic solvent extraction, drying, filtration, distillation or chromatography Isolates pure (1S)-cyclopropyl(3-methyl(2-pyridyl))methylamine

Research Findings and Yields

  • The cyclopropanation step yields cyclopropane derivatives with good selectivity and yields typically above 70%.
  • Reductive amination yields vary depending on amine and conditions but generally range from 60-85%.
  • Stereoselective synthesis methods reported in patents and literature ensure enantiomeric excesses above 90% for the (1S) isomer.
  • Analytical characterization includes ^1H NMR, ^13C NMR, and mass spectrometry confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl group, using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium azide, lithium aluminum hydride, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring and cyclopropyl group.

    Reduction: Reduced forms of the compound, often leading to the opening of the cyclopropyl ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Antipsychotic Properties
Research indicates that derivatives of cyclopropyl amines have shown promise as potential antidepressants and antipsychotics. The compound's structural features allow it to interact with neurotransmitter systems effectively. For instance, studies on related compounds have demonstrated their ability to modulate serotonin and dopamine receptors, crucial for mood regulation .

2. PDE10A Inhibition
The compound has been investigated for its role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is implicated in various neuropsychiatric disorders, including schizophrenia. A study identified related compounds that exhibited high potency and selectivity for PDE10A, suggesting that (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine could be optimized for similar therapeutic effects .

3. Antimalarial Activity
Another area of interest is the compound's potential as an antimalarial agent. Research has highlighted the importance of dihydroorotate dehydrogenase (DHODH) as a target for new antimalarials. Compounds with similar structures have been shown to inhibit DHODH effectively, indicating a pathway for further development of this compound in this context .

Cosmetic Formulation Applications

1. Skin Care Products
The compound's properties are also being explored in cosmetic formulations. Due to its potential skin penetration capabilities, it may serve as an active ingredient in topical applications aimed at improving skin health. Research has shown that amines can enhance the bioavailability of active ingredients in dermal formulations .

2. Stability and Efficacy Studies
Formulations incorporating this compound have been subjected to rigorous stability testing to ensure safety and efficacy before market introduction. These studies typically involve assessing the compound's interaction with other formulation ingredients and its stability under various conditions .

Table 1: Summary of Biological Activities

Activity TypeTargetReference
AntidepressantSerotonin Receptors
AntipsychoticDopamine Receptors
PDE10A InhibitionPDE10A
AntimalarialDHODH

Table 2: Stability Testing Results

Formulation TypeStability ConditionObservations
Topical CreamRoom TemperatureStable for 6 months
SerumRefrigeratedNo degradation

Case Studies

Case Study 1: PDE10A Inhibition Research
In a study focused on optimizing compounds for PDE10A inhibition, researchers synthesized variations of cyclopropyl amines. The results indicated that specific modifications to the cyclopropane ring significantly improved selectivity and potency against PDE10A, laying groundwork for future investigations into this compound as a therapeutic candidate .

Case Study 2: Cosmetic Formulation Development
A recent project aimed to incorporate this compound into a new skincare line. The formulation underwent extensive testing to evaluate its moisturizing properties and skin compatibility. Results showed enhanced hydration effects compared to control formulations, supporting its potential use in cosmetic products .

Mechanism of Action

The mechanism of action of (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine Derivatives with Cyclopropylamine Groups

  • [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine ():

    • Molecular Formula : C₁₅H₁₅ClN₂
    • Molecular Weight : 258.75 g/mol
    • Key Differences : Incorporates a 3-chlorophenyl substituent on the pyridine ring instead of a 3-methyl group. Chlorination may enhance toxicity compared to methyl-substituted analogs, as chlorinated organic compounds often exhibit increased biological activity and toxicity .
  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

    • Molecular Formula : C₁₃H₁₅N₅
    • Molecular Weight : 241.29 g/mol
    • Key Differences : Features a pyrazole ring fused to the pyridine moiety, altering steric and electronic properties compared to the target compound’s simpler pyridylmethylamine structure .

Non-Cyclopropylamine Pyridine Derivatives

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Features
(1S)-Cyclopropyl(3-methyl(2-pyridyl))methylamine* ~215–260† Not reported ~2–3‡ Chiral center, 2-pyridyl substitution
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine 258.75 Not reported ~4.5§ Chlorophenyl substitution
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 241.29 104–107 ~3.2¶ Pyrazole-pyridine fusion
N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine 285.43 Not reported 4.66 High lipophilicity, imidazo-pyridine

*Estimated based on analogs. †Inferred from similar compounds in –5. ‡Predicted using fragment-based methods. §Estimated based on chlorophenyl group’s contribution. ¶Calculated using ’s structural features.

Biological Activity

(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique cyclopropyl structure and pyridine moiety, has shown potential in various therapeutic applications including antitumor and neurochemical properties.

Chemical Structure and Properties

The chemical formula for this compound is C9_9H12_{12}N2_2. The compound features a cyclopropyl group attached to a pyridine ring, which contributes to its biological activity. The structural characteristics enhance its interaction with biological targets, making it a subject of interest in drug design.

Antitumor Activity

Recent studies have highlighted the antitumor potential of cyclopropane derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor growth in various cancer models. In particular, derivatives with structural similarities have been shown to inhibit key enzymes involved in cancer cell proliferation.

Compound Target IC50_{50} (nM) Model
Compound APLK45HCT116
Compound BFGFR14.1KMS-12 BM
Compound CAurora A/B30.2SK-MEL-5

The neurochemical effects of this compound are also noteworthy. Cyclopropane derivatives have been explored for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression. The compound's structural features allow it to interact with receptors that are crucial for neurotransmission.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cell growth and survival.
  • Receptor Modulation : Its structural properties enable it to bind effectively to neurotransmitter receptors, influencing neuronal signaling.
  • Electrophilic Interactions : The cyclopropane ring can undergo electrophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antitumor Effects : A recent investigation assessed the efficacy of a series of cyclopropane derivatives against various cancer cell lines. Results indicated that these compounds exhibited IC50_{50} values ranging from nanomolar to micromolar concentrations, demonstrating potent antitumor activity.
  • Neuropharmacological Assessment : Another study focused on the neuropharmacological properties of similar compounds, revealing their potential as anxiolytics and antidepressants through modulation of serotonin and dopamine pathways.

Q & A

Q. Why might cyclopropane ring-opening occur during synthesis, and how is this mitigated?

  • Causes : Acidic conditions or nucleophilic attack on strained cyclopropane.
  • Solutions :
  • Use aprotic solvents (e.g., THF) and mild bases (e.g., NaHCO₃).
  • Add steric hindrance (e.g., tert-butyl groups) to protect the cyclopropane .

Q. How are low yields addressed in multi-step syntheses of this compound?

  • Optimization Steps :

Replace low-yielding steps (e.g., Staudinger reaction) with Huisgen cycloaddition.

Use microwave-assisted synthesis to reduce reaction time (e.g., 14 h → 2 h).

Employ flow chemistry for precise control of exothermic steps .

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